2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione
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Overview
Description
2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a triazine ring and a tetrahydrofuran moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a suitable triazine precursor with a tetrahydrofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution can introduce various functional groups onto the triazine ring .
Scientific Research Applications
2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as an inhibitor of specific enzymes or as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate biochemical pathways by interacting with key proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purine-6-thione
- (2R,3R,4S,5R)-2-(6-amino-2-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
Compared to similar compounds, 2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione stands out due to its unique combination of a triazine ring and a tetrahydrofuran moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11N3O5 |
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Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)/t4?,5-,7-/m1/s1 |
InChI Key |
MDYXMIBUOJQPHR-JXPXPQBSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C(=O)NC(=O)C=N2 |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O |
Origin of Product |
United States |
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